

Application Note: Nitric Acid Digestion of Biological Samples for Trace Metal Analysis

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Compound of Interest

Compound Name: *Nitric acid*
Cat. No.: B089290

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trace metal analysis in biological samples is critical for environmental monitoring, toxicology, clinical diagnostics, and pharmaceutical research.^[1] For accurate quantification using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), the sample's complex organic matrix must first be eliminated.^[2] Acid digestion is a fundamental sample preparation step that dissolves the analytes and decomposes the solid matrix.^[3] **Nitric acid** (HNO_3) is a powerful oxidizing agent widely used for this purpose. It effectively breaks down organic matter (proteins, fats, carbohydrates) into gaseous byproducts like CO_2 and NO_x , while converting the target metals into soluble nitrate salts, making them ready for instrumental analysis.^{[3][4]} This application note provides detailed protocols for both open and closed-vessel **nitric acid** digestion of various biological tissues.

Principle of Digestion

The core principle of **nitric acid** digestion is the oxidation of the organic matrix. When heated, concentrated **nitric acid** aggressively attacks the carbon-hydrogen bonds within biological molecules. This process is often supplemented by hydrogen peroxide (H_2O_2), which further increases the oxidative potential of the digestion mixture, ensuring a more complete breakdown of resilient organic components like lipids.^{[5][6]} The general reaction can be simplified as:



The target metal elements (M) are liberated from the matrix and stabilized in the acidic solution as soluble ions (M^{n+}).

Key Methodologies: Open-Vessel vs. Microwave-Assisted Digestion

Two primary methods are employed for **nitric acid** digestion: open-vessel heating on a hot plate or block, and closed-vessel microwave-assisted digestion.

- Open-Vessel Digestion: This traditional method involves heating the sample and acid mixture in an open or loosely covered container (e.g., a beaker with a watch glass or a digestion tube).[7] It is a cost-effective technique but can be time-consuming and is limited by the boiling point of the acid (approx. 120°C for HNO_3), which may not be sufficient for complete digestion of some matrices.[1][4] There is also a higher risk of losing volatile elements and potential for airborne contamination.[8]
- Microwave-Assisted Digestion: This modern approach uses microwave energy to heat the sample and acid in a sealed, high-pressure vessel.[9] This allows the mixture to reach much higher temperatures (e.g., 180-220°C) and pressures, significantly accelerating the decomposition of the sample matrix.[4][10] Microwave digestion offers faster and more complete digestion, reduced acid consumption, lower risk of contamination, and better retention of volatile metals.[1][9]

Experimental Protocols

Disclaimer: These protocols require the use of hazardous chemicals. A full risk assessment should be conducted, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses, must be worn. All procedures involving concentrated acids must be performed in a certified chemical fume hood.[5][7]

Reagents and Materials

- Concentrated **Nitric Acid** (HNO_3), trace-metal grade or better
- Hydrogen Peroxide (H_2O_2), 30%, trace-metal grade

- Deionized (DI) or Ultrapure Water ($\geq 18 \text{ M}\Omega\cdot\text{cm}$)
- Digestion Vessels: 50 mL polypropylene digestion tubes (DigiTUBEs) for hot block or Polytetrafluoroethylene (PTFE) high-pressure vessels for microwave.[5][7]
- Acid-leached polypropylene volumetric flasks
- Certified Reference Materials (CRMs), e.g., NIST SRM 1577 Bovine Liver or NIST SRM 1566a Oyster Tissue.[11]
- Equipment: Analytical balance, hot block digester or microwave digestion system, vortex mixer.

Protocol 1: Open-Vessel Hot Block Digestion

This protocol is adapted for general tissue samples like muscle, liver, or plant matter.[2][7][12]

- Sample Preparation: Weigh approximately 0.5 g of dried, homogenized sample (or up to 2.0 g of wet tissue) into a pre-cleaned 50 mL digestion tube.[2]
- Acid Addition: In a fume hood, carefully add 5.0 mL of concentrated **nitric acid** to each tube. [2] Allow the samples to sit for at least 60 minutes to allow for any initial reactions to subside. [5]
- Digestion: Place the tubes in a hot block digester and heat to 120-130°C for at least 2 hours. [2] For some samples, a lower temperature of 90-100°C may be sufficient.[3][13] The digestion is complete when the solution is clear and no solid particulates remain.
- Oxidant Addition (Optional): If the digest is still cloudy or contains organic residue, allow the tubes to cool slightly. Carefully add 1-2 mL of 30% H₂O₂ dropwise.[2][5]
- Final Heating: Return the tubes to the hot block and continue heating for an additional hour to remove excess peroxide.[3]
- Dilution: After the tubes have cooled to room temperature, quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to the final volume with deionized water.[2]

- Analysis: Cap the flask and mix thoroughly. The sample is now ready for analysis by ICP-OES or ICP-MS.

Protocol 2: Microwave-Assisted Closed-Vessel Digestion

This protocol is a general method suitable for a wide range of biological samples.[\[5\]](#)[\[10\]](#)

- Sample Preparation: Weigh 0.25–0.50 g of homogenized sample into a clean, dry microwave digestion vessel.[\[5\]](#)
- Acid Addition: In a fume hood, add 7 mL of concentrated HNO_3 and 1 mL of 30% H_2O_2 to the vessel.[\[5\]](#) Swirl gently to mix.
- Vessel Assembly: Securely seal the vessels according to the manufacturer's instructions and place them in the microwave rotor.
- Microwave Program: Use a program that ramps the temperature to 200°C over 20-40 minutes and then holds at 200°C for an additional 15-30 minutes.[\[5\]](#)[\[10\]](#)
- Cooling: Allow the vessels to cool completely to room temperature (this may take over an hour) until the internal pressure has subsided.
- Dilution: Carefully open the vessels in the fume hood. Quantitatively transfer the clear digestate to a 50 mL volumetric flask. Rinse the digestion vessel with small aliquots of deionized water and add the rinsate to the flask.[\[5\]](#)
- Analysis: Bring the flask to the final volume with deionized water, cap, and invert several times to mix. The sample is now ready for analysis.

Data Presentation

The choice of digestion parameters can significantly impact the recovery of different metals. The following tables summarize quantitative data from optimization studies.

Table 1: Comparison of Optimized Open-Vessel Digestion Conditions for Various Metals in Fish Tissue.[\[8\]](#)[\[13\]](#)[\[14\]](#)

Target Analyte(s)	Digestion Reagent	Optimal Temperature	Optimal Time	Rationale
As, Sb, Pb, Cd	Concentrated HNO ₃	100°C	120 min	Provides efficient extraction for these semi-volatile elements. [13][14]
Hg	Concentrated HNO ₃	85°C	120 min	A lower temperature is crucial to prevent loss of volatile mercury.[8][13] [14]

Table 2: Comparison of Analyte Recovery Using Different Acid Mixtures for Biological Samples (Hair and Nails).[6]

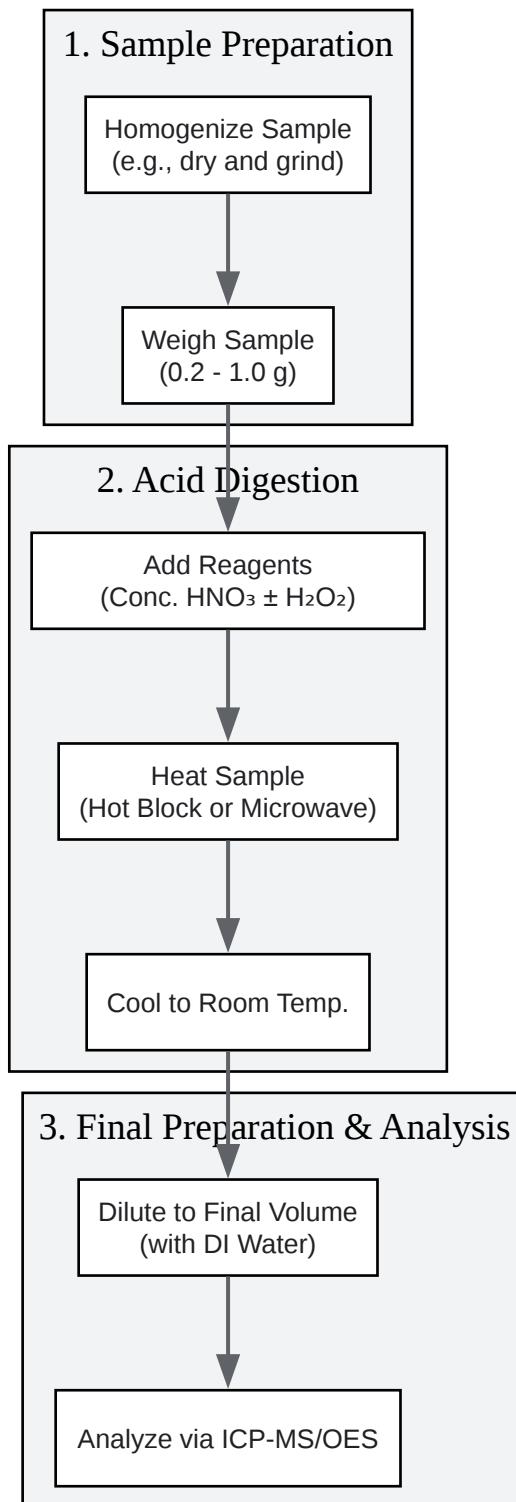
Digestion Method	Target Analyte	Percentage Recovery (%)	Precision (RSD %)
Wet Digestion (HNO ₃ only)	Se	Good	>5%
Wet Digestion (HNO ₃ + H ₂ O ₂)	Mn	110%	<5%
Wet Digestion (HNO ₃ + H ₂ O ₂)	Mg	96.9%	<5%

Note: The study concluded that the combination of HNO₃ and H₂O₂ provided the best overall performance in terms of precision, accuracy, and recovery for multiple elements.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing biological samples for trace metal analysis via **nitric acid** digestion.

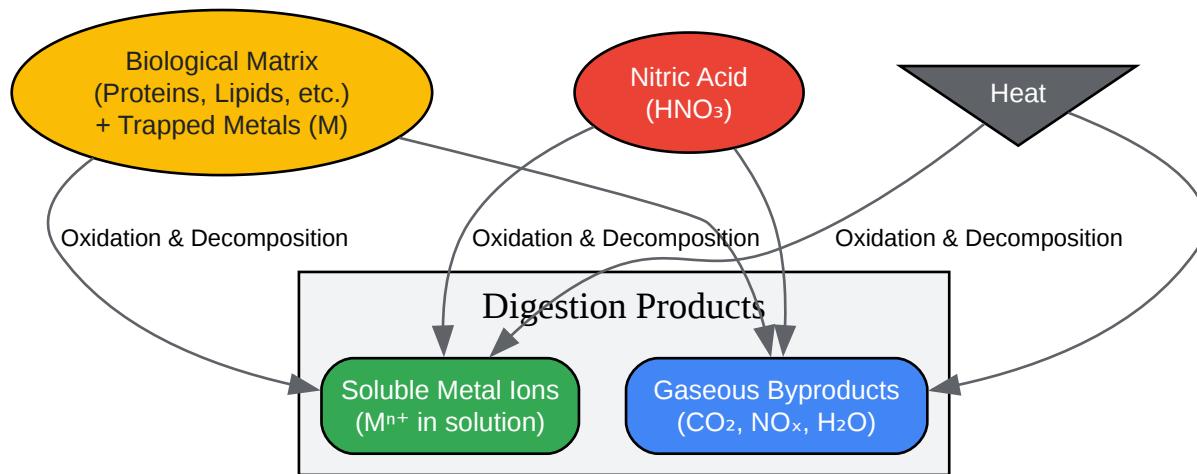


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Caption: General workflow for **nitric acid** digestion of biological samples.

Chemical Principle of Digestion

This diagram illustrates the fundamental chemical process of matrix decomposition and metal liberation.



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Caption: Chemical principle of organic matrix oxidation by **nitric acid**.

Quality Control and Best Practices

To ensure data accuracy and reliability, a robust quality control regimen is essential.

- Method Blanks: A process blank, containing all reagents but no sample, should be included in every digestion batch to assess for contamination from the reagents or lab environment.[\[7\]](#) [\[11\]](#)
- Certified Reference Materials (CRMs): Digest and analyze a CRM of a similar matrix to the samples (e.g., NIST Bovine Liver) with each batch to verify the accuracy and recovery of the method.[\[11\]](#)
- Spiked Samples: Analyze a sample duplicate spiked with a known concentration of the target analytes to evaluate potential matrix interferences and analyte loss during preparation.[\[14\]](#)

- Cleanliness: Use trace-metal grade acids and high-purity water.^[3] All labware, including digestion vessels and sample tubes, should be made of appropriate plastic (e.g., polypropylene or PTFE) and acid-leached prior to use to minimize background metal contamination.^[3] Glassware should be avoided as it can leach metals.^[3]

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